molecular formula C7H14ClF2NO B2765753 [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride CAS No. 2551119-00-5

[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride

Cat. No.: B2765753
CAS No.: 2551119-00-5
M. Wt: 201.64
InChI Key: XONTVPHGMIGFSA-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring substituted with a difluoromethyl group and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, difluoromethylation of heterocycles can be performed via a radical process, which is crucial for functionalizing diverse fluorine-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques optimized for efficiency and yield. For example, the preparation of similar compounds like 3-(difluoromethyl) oxetane-3-amine hydrochloride involves specific reaction conditions and reagents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the cyclobutyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclobutyl ring.

Scientific Research Applications

[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like succinate dehydrogenase, affecting mitochondrial respiration . The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is unique due to its cyclobutyl ring structure combined with the difluoromethyl and methoxy groups. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-11-7(4-10)2-5(3-7)6(8)9;/h5-6H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONTVPHGMIGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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